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molecular formula C12H15NO2 B7855957 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B7855957
M. Wt: 205.25 g/mol
InChI Key: FXNAUCNJLHEGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04209621

Procedure details

A mixture of 25 g. of p-methoxyacetophenone and 25 ml. of dimethylformamide dimethylacetal is refluxed for 9 hours. Evaporation gives an oil which crystallized on the addition of hexane. Recrystallization from methylene chloride and hexane gives the desired compound, m.p. 92°-95° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:11])[CH3:10])=[CH:5][CH:4]=1.CO[CH:14](OC)[N:15]([CH3:17])[CH3:16]>>[CH3:14][N:15]([CH3:17])[CH:16]=[CH:10][C:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 25 g
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gives an oil which
CUSTOM
Type
CUSTOM
Details
crystallized on the addition of hexane
CUSTOM
Type
CUSTOM
Details
Recrystallization from methylene chloride and hexane

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C1=CC=C(C=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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